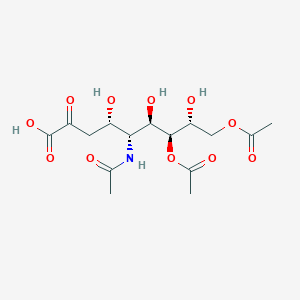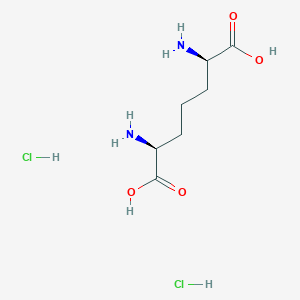
rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride: is a chiral compound with significant importance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: In biology, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to interact with specific biological targets makes it a useful tool for understanding biochemical pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its unique properties may be exploited to design new therapeutic agents.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its chiral nature makes it valuable for producing enantiomerically pure products.
Mécanisme D'action
The mechanism of action of rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- meso-2,6-Diaminoheptanedioate
- 2,6-Dimethylpiperidine
- 3-[rel-(2R,6S)-2,6-dimethylpiperidin-1-yl]butanoic acid
Comparison: Compared to these similar compounds, rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride is unique due to its specific stereochemistry and the presence of two amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H16Cl2N2O4 |
|---|---|
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
(2R,6S)-2,6-diaminoheptanedioic acid;dihydrochloride |
InChI |
InChI=1S/C7H14N2O4.2ClH/c8-4(6(10)11)2-1-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5+;; |
Clé InChI |
ZYZNMYVRROMGLB-QGAATHCOSA-N |
SMILES isomérique |
C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl |
SMILES canonique |
C(CC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


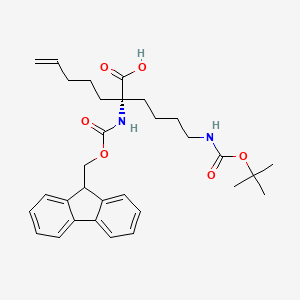
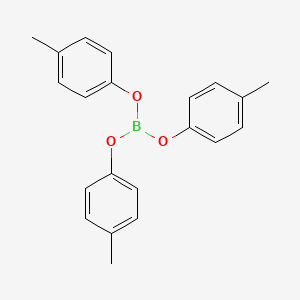

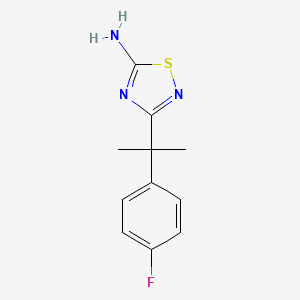
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)
![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
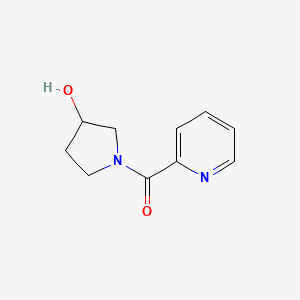
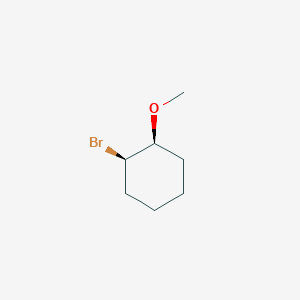

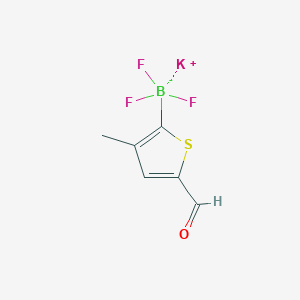
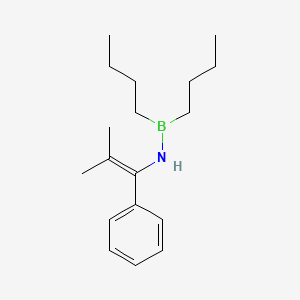

![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
